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Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzonitrile

Cat. No.: B1589066

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzonitrile: Synthesis, Reactivity, and
Applications in Drug Discovery

Executive Summary: 2-Chloro-5-hydroxybenzonitrile is a trifunctional aromatic compound of
significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a
synthetically versatile nitrile group, a reactive phenolic hydroxyl, and a halogenated site
amenable to cross-coupling and substitution, renders it a valuable building block for complex
molecular architectures. This guide provides a comprehensive analysis of its molecular
structure, plausible synthetic routes, chemical reactivity, and potential applications, with a
particular focus on its role as a key intermediate in drug discovery programs. All protocols and
mechanistic discussions are presented with a rationale grounded in established chemical
principles to provide actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical
Properties

2-Chloro-5-hydroxybenzonitrile is a substituted aromatic nitrile. The strategic placement of
the chloro, hydroxyl, and cyano groups on the benzene ring dictates its unique chemical
behavior and synthetic utility.

1.1. Chemical ldentifiers and Formula
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The fundamental identifiers for this compound are crucial for sourcing and regulatory
compliance.[1]

Identifier Value Source
IUPAC Name 2-chloro-5-hydroxybenzonitrile [1]
CAS Number 188774-56-3 [1]
Molecular Formula C7H4CINO [1112][3]
Molecular Weight 153.56 g/mol [1]
Canonical SMILES C1=CC(=C(C=C10)C#N)CI [1]
InChi Key KGPMBYRSXTTZLG- o

UHFFFAOYSA-N

1.2. Physicochemical Characteristics

These properties are essential for planning reactions, purification, and formulation.

Property Description Source

Typically a white to off-white
Appearance i (2]
solid.

Low solubility in water. Soluble
Solubility in organic solvents such as [2]

ethanol and dichloromethane.

1.3. Molecular Structure Diagram
Caption: 2D structure of 2-Chloro-5-hydroxybenzonitrile.

Synthesis of 2-Chloro-5-hydroxybenzonitrile

While multiple synthetic routes to hydroxybenzonitriles exist, a highly plausible and scalable
laboratory synthesis for this specific isomer starts from the corresponding aldehyde, 2-chloro-5-
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hydroxybenzaldehyde. This two-step approach involves the formation of an aldoxime
intermediate followed by its dehydration.

G—Chloro—S—hydroxybenzaldehyda

Step 1: Oximation
Reagents: NH20OH-HCI, Base (e.g., NaOAc)
Solvent: EtOH/H20

y

G—Chloro—S—hydroxybenzaldehyde Oxima

'

Step 2: Dehydration
Reagent: Acetic Anhydride (Ac20) or SOCI2
Conditions: Reflux

G—Chl0ro-5-hydroxybenzonitrila

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.
2.1. Experimental Protocol: Synthesis from 2-Chloro-5-hydroxybenzaldehyde

This protocol is a self-validating system; the progress of each step can be monitored by Thin
Layer Chromatography (TLC) to ensure the complete consumption of starting material before
proceeding.

Step 1: Oximation of 2-Chloro-5-hydroxybenzaldehyde

o Causality: The reaction converts the aldehyde functional group into an oxime. Hydroxylamine
hydrochloride is the source of hydroxylamine, and a mild base like sodium acetate is used to
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liberate the free hydroxylamine in situ and neutralize the HCI byproduct. An alcohol/water
solvent system ensures the solubility of both the organic substrate and the inorganic
reagents.

o Methodology:

o In a round-bottom flask, dissolve 2-chloro-5-hydroxybenzaldehyde (1.0 eq) ina 1:1
mixture of ethanol and water.

o Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
o Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.

o Monitor the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent) until the
starting aldehyde spot has disappeared.

o Once complete, cool the reaction mixture and add cold water to precipitate the oxime
product.

o Filter the solid, wash with cold water, and dry under vacuum. The crude 2-chloro-5-
hydroxybenzaldehyde oxime is typically of sufficient purity for the next step.

Step 2: Dehydration of the Aldoxime Intermediate

o Causality: Acetic anhydride is an effective and common dehydrating agent that converts the
oxime into a nitrile by eliminating a molecule of water. The reaction is typically run at reflux to
provide the necessary activation energy.

e Methodology:

o Place the dried 2-chloro-5-hydroxybenzaldehyde oxime (1.0 eq) in a round-bottom flask
equipped with a reflux condenser.

o Add an excess of acetic anhydride (5-10 eq), which acts as both the reagent and solvent.
o Heat the mixture to reflux (approx. 140 °C) and maintain for 1-3 hours.

o Monitor the reaction by TLC for the disappearance of the oxime.
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o After completion, cool the mixture to room temperature and carefully pour it onto crushed
ice with stirring to quench the excess acetic anhydride.

o The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the
filtrate is neutral, and then with a small amount of cold ethanol.

o Dry the solid under vacuum. The crude 2-chloro-5-hydroxybenzonitrile can be further
purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or
toluene).

Chemical Reactivity and Derivatization
The synthetic value of 2-chloro-5-hydroxybenzonitrile stems from the distinct reactivity of its
three functional groups, allowing for selective transformations.

3.1. Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic
phenoxide, which is a cornerstone of Williamson ether synthesis. This reaction is fundamental
for introducing diverse side chains in drug development.
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Caption: Mechanism of O-alkylation.
Protocol: Synthesis of 2-Chloro-5-(alkoxy)benzonitrile

o Causality: A moderately weak base like potassium carbonate (K2COs) is ideal as it is strong
enough to deprotonate the phenol but not so strong as to promote unwanted side reactions
like hydrolysis of the nitrile. A polar aprotic solvent like dimethylformamide (DMF) is chosen
because it effectively solvates the potassium cation, enhancing the nucleophilicity of the
phenoxide, and has a high boiling point, allowing for elevated reaction temperatures. The
protocol is adapted from a similar transformation of 2-hydroxybenzonitrile.[4]

e Methodology:
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o To a stirred solution of 2-chloro-5-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add
anhydrous potassium carbonate (2.0 eq).

o Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the suspension.
o Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

o Upon completion, cool the mixture and pour it into ice water.

o Extract the agueous mixture with an organic solvent (e.g., ethyl acetate) three times.

o Combine the organic layers, wash with water and then with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure.

o Purify the resulting crude ether by silica gel column chromatography.
3.2. Reactions at the Chloro Group: Cross-Coupling

The chloro-substituent makes the molecule an excellent substrate for transition-metal-catalyzed
cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are
among the most powerful tools in modern medicinal chemistry for constructing C-C, C-N, and
C-O bonds. The use of related isomers like 2-chloro-4-hydroxybenzonitrile in Suzuki couplings
highlights this application's importance.[5]

2-Chloro-5-hydroxybenzonitrile R-B(OH)2
(Aryl Halide Partner) (Boronic Acid Partner)

N

E?d Catalyst (e.g., Pd(PPh3)4§

+ Base (e.g., Na2CO3)

Catalytic Cycle

Coupled Biaryl Product
(New C-C Bond)
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Caption: Conceptual workflow for a Suzuki cross-coupling reaction.
3.3. Reactions of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be converted into other key
moieties.

o Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a
carboxylic acid (2-chloro-5-hydroxybenzoic acid), a useful precursor for amides and esters.

e Reduction: The nitrile can be reduced to a primary amine ( (2-chloro-5-
hydroxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAIH4)
or catalytic hydrogenation. This introduces a basic center into the molecule, which is often
desirable for drug candidates.

Spectroscopic Characterization (Predicted)

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its
spectral characteristics can be reliably predicted based on its structure and data from
analogous compounds.[6][7][8]
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Spectroscopy Predicted Features Rationale
- 3 signals in the aromatic
region (& 6.8-7.5 ppm), likel
g ( Ppm) Y The three aromatic protons are
appearing as doublets and a o )
in distinct chemical
doublet of doublets. - 1 broad ) )
1H NMR ) ) environments. The phenolic
singlet for the phenolic -OH ) )
_ _ proton is exchangeable and its
proton (variable shift, d 5-10 ) )
] o signal is often broad.
ppm), which will disappear
upon D20 exchange.
- 7 distinct signals. - Aromatic
carbons from 4 ~110-160 ppm.
o All seven carbons are
- Nitrile carbon (C=N) at & ] )
chemically non-equivalent. The
~115-120 ppm. - Carbon ) ) )
) chemical shifts are influenced
13C NMR attached to -OH (C-O) will be

downfield (~155 ppm). -
Carbon attached to -Cl (C-ClI)

will also be downfield (~130

ppm).

by the electronegativity and
resonance effects of the

substituents.

IR (Infrared)

- Sharp, medium intensity C=N
stretch at ~2220-2240 cm™1. -
Broad O-H stretch at ~3200-
3600 cm~1. - C-Cl stretch in
the fingerprint region at ~700-
800 cm™1, - C=C aromatic ring
stretches at ~1450-1600 cm1.

These are highly characteristic
absorption frequencies for the
respective functional groups.
The nitrile stretch is particularly

diagnostic.

Mass Spec (MS)

- Amolecular ion [M]* peak
and a prominent [M+2]* peak
in an approximate 3:1 intensity

ratio.

This isotopic pattern is the
definitive signature for a
molecule containing a single
chlorine atom (due to the
natural abundance of 3>Cl and

37Cl isotopes).
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Applications in Medicinal Chemistry and Drug
Development

2-Chloro-5-hydroxybenzonitrile is not just a chemical curiosity; it is a strategic building block
for the synthesis of high-value pharmaceutical compounds. Halogenated aromatic compounds
are prevalent in approved drugs, with chlorine-containing molecules playing a major role.

The true power of this intermediate lies in its ability to serve as a scaffold for combinatorial
library synthesis. By leveraging the three distinct reactive sites, chemists can rapidly generate a
diverse array of derivatives for biological screening:

» Site 1 (Hydroxyl): A library of ethers or esters can be created via O-alkylation or O-acylation
to probe interactions with hydrophobic pockets or hydrogen bond acceptors in a biological
target.

o Site 2 (Chloro): A second dimension of diversity can be introduced via palladium-catalyzed
cross-coupling reactions, attaching various aryl, heteroaryl, or alkyl groups. This is a key
strategy for modulating properties like potency, selectivity, and pharmacokinetics.[5]

» Site 3 (Nitrile): The nitrile can be retained as a polar, hydrogen bond accepting group or it
can be transformed late-stage into an amine or carboxylic acid to introduce basic or acidic
handles for salt formation or further derivatization.

This multi-faceted reactivity makes the scaffold particularly valuable for developing inhibitors for
targets like kinases, proteases, and nuclear receptors, where complex, multi-point interactions
are required for high-affinity binding.[9]

Safety, Handling, and Storage

As a research chemical, proper handling of 2-Chloro-5-hydroxybenzonitrile is imperative for
laboratory safety.

6.1. GHS Hazard Identification[1]
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Hazard Class Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed Warning

o H312: Harmful in contact with ]
Acute Toxicity, Dermal i Warning
skin

Skin Irritation H315: Causes skin irritation Warning

H319: Causes serious eye

Eye Irritation o Warning
irritation

Acute Toxicity, Inhalation H332: Harmful if inhaled Warning
H335: May cause respiratory ]

STOT SE 3 L Warning
irritation

6.2. Handling and Storage Recommendations|[2]

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab
coat, and chemical-resistant gloves (e.qg., nitrile).

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents, strong acids, and strong
bases.

Conclusion

2-Chloro-5-hydroxybenzonitrile is a highly functionalized and synthetically tractable
intermediate. Its value in a research and development setting is defined by the orthogonal
reactivity of its functional groups, which allows for controlled, stepwise derivatization. By
providing a robust scaffold for the introduction of chemical diversity, it serves as an important
tool for medicinal chemists aiming to develop novel therapeutics. This guide has outlined its
fundamental properties, provided reliable and reasoned protocols for its synthesis and reaction,
and contextualized its importance within the broader field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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